molecular formula C13H13N B075594 2-(2-Methylphenyl)aniline CAS No. 1203-41-4

2-(2-Methylphenyl)aniline

Cat. No.: B075594
CAS No.: 1203-41-4
M. Wt: 183.25 g/mol
InChI Key: JISVTVYXQCPMEN-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)aniline is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Oxidative Radical Arylation of Anilines : Hofmann, Jasch, and Heinrich (2014) describe the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. This process, using dioxygen from air as an oxidant, leads to high ortho:meta regioselectivities and is applicable on a gram scale (Hofmann, Jasch, & Heinrich, 2014).

  • Palladium(II) Complex as an Efficient Catalyst : A study by Rao et al. (2014) found that a complex of 2-(methylthio)aniline with palladium(II) acts as an efficient catalyst for Suzuki-Miyaura C-C coupling in water. This complex exhibits high efficiency and thermal stability (Rao et al., 2014).

  • In Vivo and In Vitro Nephrotoxicity of Aniline Derivatives : Rankin et al. (1986) explored the nephrotoxic potential of aniline and its monochlorophenyl derivatives in rats. They observed that certain compounds decrease urine volume and elevate blood urea nitrogen concentrations (Rankin et al., 1986).

  • Visible-Light-Induced, Ir-Catalyzed Reactions : Lenhart and Bach (2014) investigated the use of N-Methyl-N-((trimethylsilyl)methyl)aniline in visible-light-induced, iridium-catalyzed addition reactions. They found that this process yields various reaction products, demonstrating the versatility of aniline derivatives in synthetic chemistry (Lenhart & Bach, 2014).

  • Synthesis of Methyl N-Phenyl Carbamate : Qifeng (2003) explored the synthesis of methyl N-phenyl carbamate from aniline and dimethyl carbonate, providing a non-phosgene route for this synthesis. This study highlights the application of aniline derivatives in the production of carbamate compounds (Qifeng, 2003).

Mechanism of Action

Target of Action

2-(2-Methylphenyl)aniline, like other aniline derivatives, is known to interact with various biological targets. Aniline derivatives are often used in the synthesis of pharmaceuticals and have been found to interact with a wide range of biological targets .

Mode of Action

Aniline derivatives are known to undergo various chemical reactions, including n-alkylation . This process involves the replacement of a hydrogen atom in the ammonia molecule of the aniline derivative with a hydrocarbon group . This reaction can influence the lipophilicity of the compound, making it more biologically accessible .

Biochemical Pathways

Aniline derivatives are known to have diverse biological activities and can interact with various biochemical pathways . For instance, some aniline derivatives have been found to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .

Pharmacokinetics

A study on aniline and its dimethyl derivatives showed that these compounds are rapidly eliminated from the body, suggesting a high metabolic rate .

Result of Action

Aniline derivatives are known to have diverse biological activities, including antimicrobial and anticancer activities . The exact effects would depend on the specific targets and pathways that the compound interacts with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .

Safety and Hazards

Aniline is rapidly absorbed from the gastrointestinal tract. Ingestion can lead rapidly to severe systemic toxicity, nausea, and vomiting usually occur . Aniline is classified as a flammable liquid (Category 4), H227. It has acute toxicity, Oral (Category 3), H301. It also has acute toxicity, Inhalation (Category 3), H331 .

Future Directions

A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2- (1-methylbut-2-en-1-yl)aniline, were synthesized and characterized . The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors .

Properties

IUPAC Name

2-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISVTVYXQCPMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-41-4
Record name 1203-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Added together 2-methylphenyl boronic acid (24.7 g, 181 mmol), 2-bromo aniline (25.7 g, 151 mmol), palladium(II)acetate (0.85 g, 3.78 mmol), triphenylphosphine (4.0 g, 15.1 mmol), a 2 M solution of potassium carbonate (204 mL) and ethylene glycol dimethyl ether (223 mL) and heated the reaction mixture at reflux for 18 hours. After the reaction was cooled to room temperature, the aqueous phase was separated from the organic phase. The aqueous phase was extracted with ethyl acetate and the organic extractions were combined, dried over magnesium sulfate and filtered. The crude product was purified by silica gel column chromatography using 10% ethyl acetate in hexanes as the eluants. The pure fractions were collected, combined and concentrated to give 2-amino-2′-methyl-biphenyl (23.5 g, 84.8% yield) whose structure was confirmed by GCMS and NMR.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
204 mL
Type
reactant
Reaction Step Two
Quantity
223 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.